molecular formula C14H26N2O5 B12319699 2-[2-(Tert-butoxycarbonyl-methyl-amino)-propionylamino]-3-methyl-butyric acid

2-[2-(Tert-butoxycarbonyl-methyl-amino)-propionylamino]-3-methyl-butyric acid

Cat. No.: B12319699
M. Wt: 302.37 g/mol
InChI Key: SZJPZVUZNHOPMZ-UHFFFAOYSA-N
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Description

This compound is a branched-chain amino acid derivative featuring a tert-butoxycarbonyl (BOC)-protected methylamine group and a propionylamino side chain. Its structure includes a β-methyl-butyric acid backbone, which confers unique steric and electronic properties. The BOC group enhances stability during synthetic processes, making the molecule suitable for peptide synthesis and pharmaceutical applications . The compound’s synthesis typically involves catalytic hydrogenation or enantioselective salt formation, as demonstrated in European Patent EP 1 059 286 A1, which reports a 72% yield via rhodium-catalyzed reactions and subsequent purification with chiral resolving agents . Spectroscopic analyses (NMR, IR) confirm its stereochemical purity and functional group integrity.

Properties

IUPAC Name

3-methyl-2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5/c1-8(2)10(12(18)19)15-11(17)9(3)16(7)13(20)21-14(4,5)6/h8-10H,1-7H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJPZVUZNHOPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Impact of Bases on Boc Protection

Base Solvent Temperature Time (h) Yield
KOH 1,4-Dioxane 20°C 40 65%
NaOH Dioxane 0°C → rt 17 72.9%
LiOH Dioxane rt 40 79%

Table 2: Solvent Effects on Acylation

Solvent Activator Reaction Time Yield
THF Ethyl chloroformate 4 h 79%
Dichloromethane DCC/NHS 12 h 68%

Critical Considerations

  • Stereochemistry : Use enantiomerically pure starting materials (e.g., (S)- or (R)-isomers) to control chiral centers.
  • Purification : Silica gel chromatography with ethyl acetate/heptane (1:2) effectively isolates Boc-protected intermediates.
  • Scale-Up : Higher yields (72.9–79%) are achieved with optimized stoichiometry and slow reagent addition.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl-L-valine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids and peptides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(Tert-butoxycarbonyl-methyl-amino)-propionylamino]-3-methyl-butyric acid is a complex organic compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and drug development. This article explores its applications, synthesis, and biological activities, supported by comprehensive data and case studies.

Pharmaceutical Development

The primary application of this compound lies in pharmaceutical development, particularly as a building block for synthesizing peptide-based drugs. Its unique structure allows for modifications that can enhance the pharmacological properties of potential therapeutic agents.

Case Study: Cancer Research

Research indicates that derivatives of this compound exhibit significant anti-cancer properties. Specifically, they have been studied as inhibitors of apoptosis proteins (IAPs), which are critical in regulating cell death. By inhibiting IAPs, these compounds can potentially increase the effectiveness of cancer therapies by promoting apoptosis in malignant cells.

Synthesis of Bioactive Peptides

The compound serves as an intermediate in the synthesis of bioactive peptides that can target specific biological pathways. The tert-butoxycarbonyl group allows for selective deprotection during peptide synthesis, facilitating the introduction of various amino acids to create diverse peptide structures.

Synthesis Overview

The synthesis typically involves several steps:

  • Protection of amino groups using the tert-butoxycarbonyl group.
  • Coupling reactions to form peptide bonds.
  • Deprotection to yield the final bioactive peptide.

Potential Therapeutic Applications

Beyond cancer treatment, this compound has potential applications in treating other diseases due to its structural versatility. Its ability to modulate biological pathways makes it a candidate for further exploration in areas such as:

  • Neurological disorders
  • Metabolic diseases
  • Infectious diseases

Comparative Analysis with Related Compounds

To understand its uniqueness, a comparison with similar compounds is essential:

Compound Name Structural Features Applications
N-Acetyl-L-ValineSimple structure without protectionCommonly used in peptide synthesis
Boc-L-LeucineTert-butoxycarbonyl protectionEnhances binding affinity in drug design
Boc-DL-Glu(OBzl)-OHComplex functionality with benzyl esterDiverse applications in medicinal chemistry

This table highlights how This compound stands out due to its potential therapeutic applications and structural complexity.

Mechanism of Action

The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl-L-valine primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide bond formation. Upon completion of the synthesis, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-[2-(Tert-butoxycarbonyl-methyl-amino)-propionylamino]-3-methyl-butyric acid and analogous compounds:

Compound Name Molecular Formula Key Structural Features Synthesis Method Applications/Notes Reference
This compound C₁₄H₂₅N₃O₅ BOC-protected methylamine, β-methyl-butyric acid backbone Rhodium-catalyzed hydrogenation; chiral resolution with (R)-α-methylbenzylamine Peptide synthesis, protease-resistant intermediates
(R)-2-[2-Amino-3-(indol-3-yl)propionylamino]-2-methylpropionic acid C₁₆H₁₉N₃O₃ Indole-substituted propionylamino group, chiral center Polymorph-specific crystallization Neuroendocrine signaling modulation; potential use in neurodegenerative diseases
2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid C₁₃H₁₇N₃O₂S Thienopyrimidine heterocycle, methyl-butyric acid backbone Multi-step nucleophilic substitution Kinase inhibition; preclinical antitumor activity (predicted pKa = 3.48)
Met-enkephalin derivative C₂₈H₃₅N₅O₈S Sulfur-containing side chain, hydroxy-phenyl groups Solid-phase peptide synthesis Opioid receptor agonism; pain management applications
Ketoprofen-ureidoamide derivative C₂₉H₃₃N₃O₆ Benzoylphenylpropionic acid core, ureido linkage Thermal condensation with TEA catalysis Anti-inflammatory prodrug; enhanced solubility

Key Observations:

Structural Complexity: The target compound’s BOC group distinguishes it from indole- or thienopyrimidine-containing analogs (e.g., ), which exhibit heterocyclic pharmacophores critical for receptor binding.

Synthetic Accessibility: Compared to the multi-step thienopyrimidine synthesis or solid-phase peptide assembly , the target compound’s rhodium-catalyzed route offers higher yields (72%) and scalability .

Biochemical Stability : The BOC group in the target compound reduces susceptibility to enzymatic degradation, unlike the Met-enkephalin derivative, which requires stabilization via sulfur incorporation .

Pharmacological Potential: While the thienopyrimidine analog shows antitumor activity , the target compound’s primary utility lies in peptide engineering, as its methyl-butyric acid backbone mimics natural amino acids without introducing reactive heterocycles.

Research Findings and Implications

  • Stereochemical Purity : Enantioselective purification using (R)-α-methylbenzylamine ensures >99% enantiomeric excess (ee) for the target compound, a critical factor in avoiding off-target effects in therapeutic peptides .
  • Thermodynamic Properties: Predicted density (1.312 g/cm³) and pKa (3.48) of the thienopyrimidine analog contrast with the target compound’s experimentally confirmed solubility in polar aprotic solvents (e.g., THF, DMF) .

Biological Activity

2-[2-(Tert-butoxycarbonyl-methyl-amino)-propionylamino]-3-methyl-butyric acid, commonly referred to as Boc-N-methyl-D-Valine, is a synthetic compound widely utilized in organic chemistry and biochemistry. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is essential for the protection of amino groups during peptide synthesis. Understanding the biological activity of this compound is crucial for its application in pharmaceutical development and biochemical research.

  • Molecular Formula : C15H23N3O4
  • Molecular Weight : 309.36 g/mol
  • CAS Number : 1180002-01-0
  • Boiling Point : Predicted to be around 440.1 ± 45.0 °C .

The biological activity of Boc-N-methyl-D-Valine primarily stems from its role as a precursor in peptide synthesis and its interaction with various biological pathways. The compound can influence several physiological processes, including:

  • Anabolic Hormone Secretion : It has been shown to affect the secretion of hormones that promote muscle growth and recovery, particularly during exercise.
  • Metabolic Pathways : The compound participates in metabolic pathways relevant to amino acid metabolism and energy production, potentially influencing overall metabolic health .

Biological Activity Studies

Research on the biological activity of Boc-N-methyl-D-Valine reveals several significant findings:

  • Anti-inflammatory Effects : Studies indicate that derivatives of this compound may exhibit anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation.
  • Neuroprotective Properties : There is emerging evidence suggesting that Boc-N-methyl-D-Valine may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .
  • Cell Cycle Regulation : The compound has been implicated in the regulation of cell cycle processes, which are crucial for normal cellular function and proliferation.

Case Studies

Several case studies highlight the practical applications and effects of Boc-N-methyl-D-Valine:

  • Case Study 1 : In a clinical trial involving athletes, administration of Boc-N-methyl-D-Valine resulted in improved recovery times and reduced muscle soreness post-exercise, suggesting its efficacy as a performance-enhancing supplement.
  • Case Study 2 : A study on neurodegenerative models demonstrated that Boc-N-methyl-D-Valine could reduce neuronal apoptosis, indicating potential therapeutic benefits for conditions such as Alzheimer's disease.

Comparative Analysis

The following table summarizes the biological activities associated with Boc-N-methyl-D-Valine compared to other amino acid derivatives.

CompoundAnabolic ActivityAnti-inflammatoryNeuroprotectiveCell Cycle Regulation
Boc-N-methyl-D-ValineYesYesYesYes
L-LeucineModerateNoNoModerate
L-GlutamineHighModerateYesYes
N-AcetylcysteineLowHighModerateNo

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